molecular formula C25H26F3N3O B2969607 4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}-1-(2,4,6-trimethylbenzoyl)piperidine CAS No. 1030386-13-0

4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}-1-(2,4,6-trimethylbenzoyl)piperidine

Cat. No.: B2969607
CAS No.: 1030386-13-0
M. Wt: 441.498
InChI Key: IMVCVUWNPXMYAJ-UHFFFAOYSA-N
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Description

4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}-1-(2,4,6-trimethylbenzoyl)piperidine is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a trifluoromethyl group, a pyrazole ring, and a piperidine moiety, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of boron reagents and palladium catalysts to couple aryl halides with organoboron compounds .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}-1-(2,4,6-trimethylbenzoyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}-1-(2,4,6-trimethylbenzoyl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}-1-(2,4,6-trimethylbenzoyl)piperidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}-1-(2,4,6-trimethylbenzoyl)piperidine is unique due to its combination of a trifluoromethyl group, a pyrazole ring, and a piperidine moiety. This structural arrangement imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

[4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidin-1-yl]-(2,4,6-trimethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26F3N3O/c1-15-11-16(2)23(17(3)12-15)24(32)31-9-7-18(8-10-31)21-14-22(30-29-21)19-5-4-6-20(13-19)25(26,27)28/h4-6,11-14,18H,7-10H2,1-3H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMVCVUWNPXMYAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)N2CCC(CC2)C3=CC(=NN3)C4=CC(=CC=C4)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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